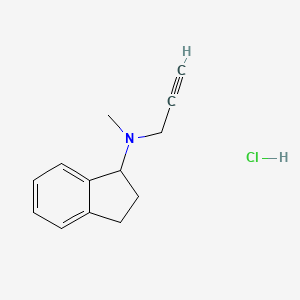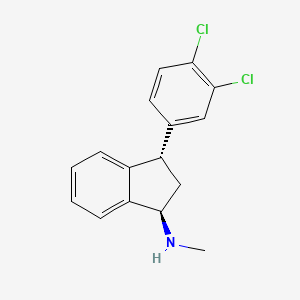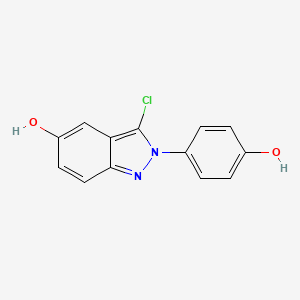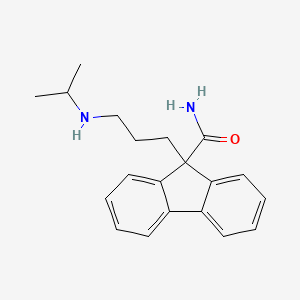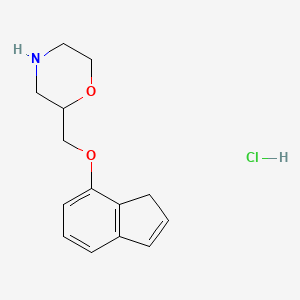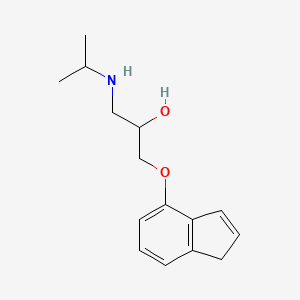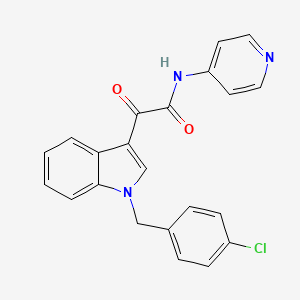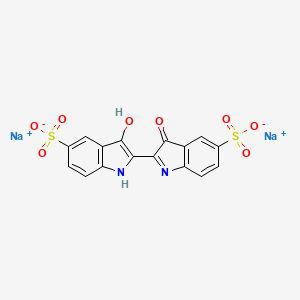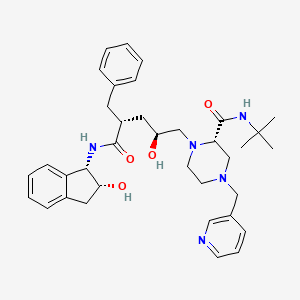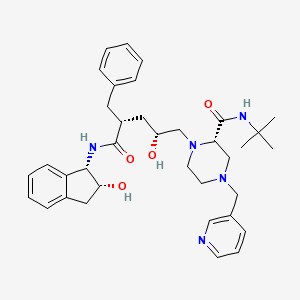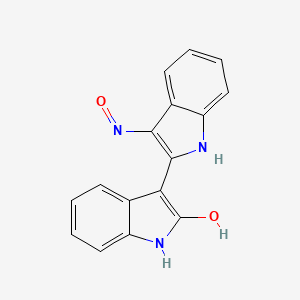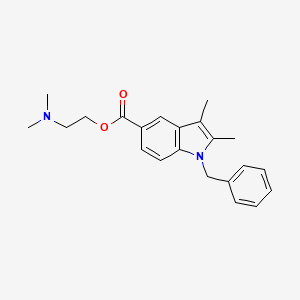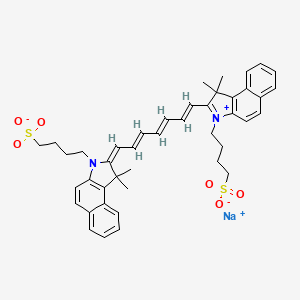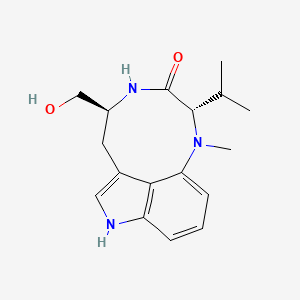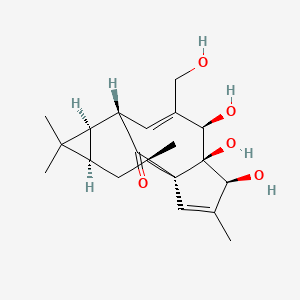
Ingenol
Übersicht
Beschreibung
Ingenol is a substance used in medicine, specifically in a topical agent known as Ingenol Mebutate . It is used to treat a skin condition called actinic keratosis . The generic name for this substance is ingenol [IN-je-nol-MEB-ue-tate], and it is also known by the brand name Picato . It belongs to the drug class of topical antineoplastics .
Synthesis Analysis
The total synthesis of Ingenol has been a subject of study in various laboratories. The synthesis process involves the establishment of the trans-intrabridgehead stereochemistry, which is a challenging structural feature in the synthesis of Ingenol . The synthesis process has been improved over time, with each new synthesis setting a new benchmark in efficiency .
Molecular Structure Analysis
Ingenol is a member of the ingenane diterpenes, which are structurally complex and biologically important compounds . The establishment of the trans-intrabridgehead stereochemistry represents a daunting synthetic challenge .
Chemical Reactions Analysis
Ingenol has been shown to be an effective activator of PKC-delta and PKC-delta translocation . It also downregulates the expression and activity of PKC-alpha . The modulation of PKCs by Ingenol leads to Ras/Raf/MAPK and p38 activation and AKT/PKB inhibition .
Physical And Chemical Properties Analysis
Ingenol has a molecular formula of C20H28O5 and a molecular weight of 348.43 . It is stable if stored as directed and should be protected from light and heat .
Wissenschaftliche Forschungsanwendungen
Metabolic Profiling
Scientific Field: Pharmacology and Biochemistry
Summary of Application
Ingenol, as the precursor of the marketed drug ingenol mebutate, has been proven to have a variety of bioactivities. The purpose of this study was to identify the metabolites of ingenol .
Methods of Application
The study used ultra-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UPLC-Q/TOF-MS) combined with UNIFI software. Plasma, urine, and fecal samples of rats were obtained and analyzed .
Results
A total of 18 metabolites were detected and identified in rat, including five phase II metabolites. The results revealed that hydroxylation, oxygenation, sulfonation, and glucuronidation were the major metabolic pathways of ingenol .
Total Synthesis
Scientific Field: Organic Chemistry
Summary of Application
The ingenane diterpenes are a structurally complex and biologically important class of naturally occurring compounds. The total synthesis of ingenol is a significant achievement .
Methods of Application: The total synthesis of ingenol involved the development of methodology in the laboratory that was successfully applied to the generation of the critical trans-intrabridgehead stereochemistry of ingenol .
Results
The application of this methodology led to the first total synthesis of ingenol. Subsequent total syntheses of ingenol by Tanino and Kuwajima, Wood, and Baran highlighted their unique approaches to the establishment of the trans-intrabridgehead stereochemistry .
Enhancing CAR T Cell Function
Summary of Application
A high-content screen of FDA approved drugs was conducted to enhance CAR T cell function. Ingenol-3-angelate was found to improve B7-H3-CAR T cell activity .
Methods of Application: The study involved screening FDA approved drugs and analyzing their effects on CAR T cell function .
Results: Ingenol-3-angelate was found to improve B7-H3-CAR T cell activity by upregulating B7-H3 on the target cell surface via PKCα activation .
Anti-HIV Activities
Summary of Application
Ingenol has been shown to exhibit anti-HIV activities. It is one of the active ingredients from the extract of Euphorbia peplus .
Methods of Application: The study involved the extraction of Ingenol from Euphorbia peplus and testing its effects on HIV .
Results: Ingenol was found to have anti-HIV activities, contributing to the understanding of the efficacy and toxicity of ingenane diterpenoids .
Treatment of Actinic Keratosis
Methods of Application: The study involved the application of ingenol mebutate on patients with actinic keratosis .
Results: Ingenol mebutate was found to be effective in the treatment of actinic keratosis .
Anti-Tumor Activities
Summary of Application
Ingenol has been shown to exhibit anti-tumor activities. It is one of the active ingredients from the extract of Euphorbia peplus .
Methods of Application: The study involved the extraction of Ingenol from Euphorbia peplus and testing its effects on tumor cells .
Results: Ingenol was found to have anti-tumor activities, contributing to the understanding of the efficacy and toxicity of ingenane diterpenoids .
Anti-HIV Activities
Summary of Application
Ingenol has been shown to exhibit anti-HIV activities. It is one of the active ingredients from the extract of Euphorbia peplus .
Methods of Application: The study involved the extraction of Ingenol from Euphorbia peplus and testing its effects on HIV .
Results: Ingenol was found to have anti-HIV activities, contributing to the understanding of the efficacy and toxicity of ingenane diterpenoids .
Treatment of Actinic Keratosis
Methods of Application: The study involved the application of ingenol mebutate on patients with actinic keratosis .
Results: Ingenol mebutate was found to be effective in the treatment of actinic keratosis .
Anti-Tumor Activities
Summary of Application
Ingenol has been shown to exhibit anti-tumor activities. It is one of the active ingredients from the extract of Euphorbia peplus .
Methods of Application: The study involved the extraction of Ingenol from Euphorbia peplus and testing its effects on tumor cells .
Results: Ingenol was found to have anti-tumor activities, contributing to the understanding of the efficacy and toxicity of ingenane diterpenoids .
Safety And Hazards
Zukünftige Richtungen
Ingenol mebutate, a derivative of Ingenol, has been approved for the treatment of actinic keratosis . It has shown efficacy in treating actinic keratosis, psoriasis, and certain skin cancers by inducing cell death and anti-tumor effects . Future research may focus on further understanding the mechanism of action of Ingenol and its potential uses in other medical conditions .
Eigenschaften
IUPAC Name |
(1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12+,13-,14+,15+,16-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBVPUXQAPLADL-POYOOMFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ingenol | |
CAS RN |
30220-46-3 | |
| Record name | Ingenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030220463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INGENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC77UZI9G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



